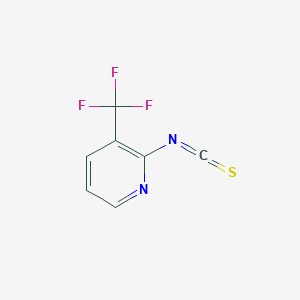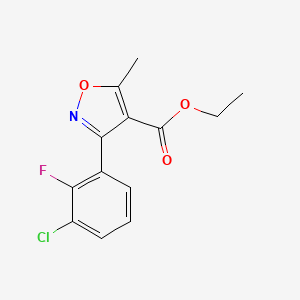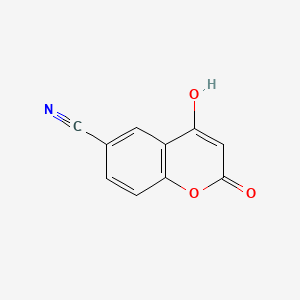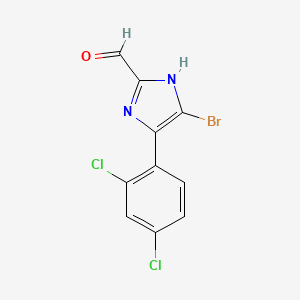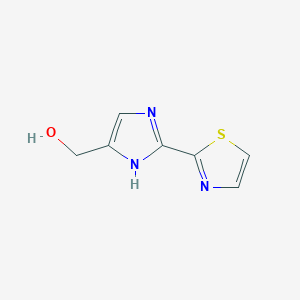
2-(2-Thiazolyl)imidazole-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Thiazolyl)imidazole-5-methanol is a heterocyclic compound that features both thiazole and imidazole rings. These rings are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in fields such as medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thiazolyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiazole derivatives with imidazole precursors under controlled conditions. For instance, the cyclization of amido-nitriles can form disubstituted imidazoles . The reaction conditions often involve the use of catalysts such as nickel or rhodium, and the process may include steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic processes involved.
化学反応の分析
Types of Reactions
2-(2-Thiazolyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole or imidazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the thiazole or imidazole rings .
科学的研究の応用
2-(2-Thiazolyl)imidazole-5-methanol has a wide range of applications in scientific research:
作用機序
The mechanism by which 2-(2-Thiazolyl)imidazole-5-methanol exerts its effects involves its interaction with specific molecular targets. The thiazole and imidazole rings can participate in hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
Uniqueness
2-(2-Thiazolyl)imidazole-5-methanol is unique due to its combination of both thiazole and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various targets, making it a valuable compound in multiple research fields .
特性
分子式 |
C7H7N3OS |
|---|---|
分子量 |
181.22 g/mol |
IUPAC名 |
[2-(1,3-thiazol-2-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C7H7N3OS/c11-4-5-3-9-6(10-5)7-8-1-2-12-7/h1-3,11H,4H2,(H,9,10) |
InChIキー |
FBSIXKIWYBTMOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)C2=NC=C(N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


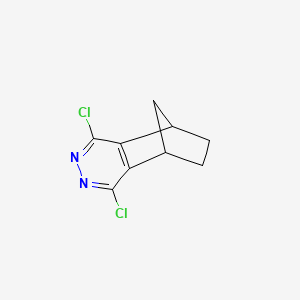
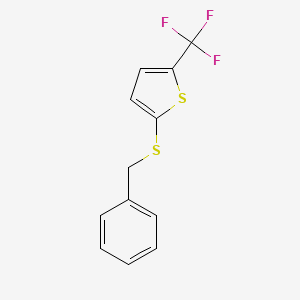

![2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine](/img/structure/B13702985.png)
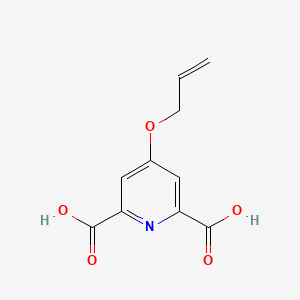
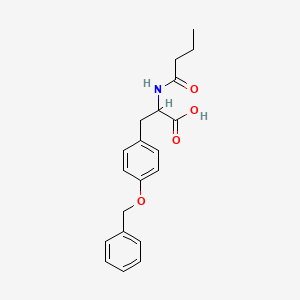
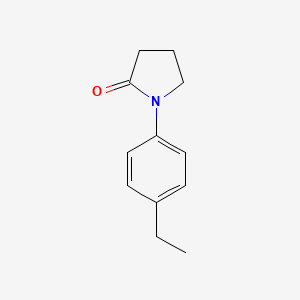
![2-[(Boc)(ethyl)amino]pentanoic Acid](/img/structure/B13703005.png)


